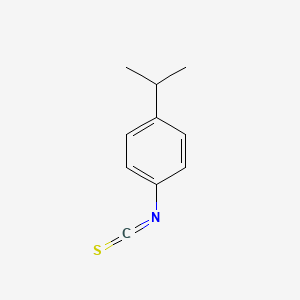

4-Isopropylphenyl isothiocyanate

描述

Contextualization within Isothiocyanate Chemistry and Natural Product Relevance

Isothiocyanates are a class of organic compounds characterized by the functional group -N=C=S. nih.gov They are widely recognized for their presence in a variety of natural sources, particularly in cruciferous vegetables like broccoli, cabbage, and watercress. In these plants, they exist as glucosinolate precursors and are released upon enzymatic action. nih.gov The isothiocyanate moiety is a key determinant of the biological activity of these natural products. nih.gov

4-Isopropylphenyl isothiocyanate, while a subject of focused synthetic and medicinal chemistry research, belongs to this broader family of naturally relevant compounds. Its structure, featuring a phenyl ring substituted with an isopropyl group and the isothiocyanate functional group, allows for a range of chemical interactions and biological activities that are characteristic of this class of molecules.

Significance in Contemporary Medicinal and Chemical Biology Research

In the landscape of modern scientific inquiry, this compound has emerged as a noteworthy compound, particularly in the field of medicinal chemistry. Its significance is underscored by its identification as a potent inhibitor of leukotriene biosynthesis. biosynth.com Leukotrienes are inflammatory mediators derived from arachidonic acid, and their overproduction is implicated in various inflammatory diseases. nih.govnih.gov The ability of this compound to modulate this pathway highlights its potential as a lead compound for the development of new therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H11NS | nih.gov |

| Molecular Weight | 177.27 g/mol | nih.gov |

| IUPAC Name | 1-isothiocyanato-4-propan-2-ylbenzene | nih.gov |

| CAS Number | 89007-45-4 | nih.gov |

| Appearance | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Detailed Research Findings

Inhibition of 5-Lipoxygenase

The most significant research finding for this compound is its role as a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX). biosynth.com This enzyme is a critical component in the biochemical pathway that converts arachidonic acid into leukotrienes. nih.govwikipedia.org By inhibiting 5-LOX, this compound effectively blocks the production of these pro-inflammatory molecules. biosynth.com This specific mode of action places it in a class of compounds with potential therapeutic applications in inflammatory conditions. biosynth.comwikipedia.org

Synthesis and Chemical Utility

The synthesis of this compound can be achieved through established methods for isothiocyanate formation. A common route involves the reaction of the corresponding primary amine, 4-isopropylaniline, with a thiocarbonylating agent. google.com This straightforward synthesis makes it an accessible compound for research purposes.

Beyond its biological activity, this compound serves as a useful building block in organic synthesis. The isothiocyanate group is a versatile functional group that can participate in a variety of chemical reactions to create more complex molecules, including heterocyclic compounds.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-isothiocyanato-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-8(2)9-3-5-10(6-4-9)11-7-12/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWJJTIJIDXIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237477 | |

| Record name | 4-Isopropylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89007-45-4 | |

| Record name | 4-Isopropylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089007454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ISOPROPYLPHENYL ISOTHIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 4 Isopropylphenyl Isothiocyanate

Established Synthetic Pathways for 4-Isopropylphenyl Isothiocyanate Production

The synthesis of aryl isothiocyanates can be achieved through several established methods. The most common strategies begin with the corresponding primary amine, in this case, 4-isopropylaniline. These methods typically involve the use of a thiocarbonyl transfer reagent to convert the amino group into the isothiocyanate functionality.

Amine-Thiophosgene Reaction Protocols

The reaction of primary amines with thiophosgene (B130339) (CSCl₂) is a long-established and widely used method for the preparation of isothiocyanates. cbijournal.com This reaction is generally efficient and proceeds smoothly for a wide range of amines, including those with various functional groups. cbijournal.com

A common protocol involves a biphasic system. rsc.org 4-Isopropylaniline is dissolved in a solvent like dichloromethane (B109758) (CH₂Cl₂), and this organic phase is stirred vigorously with an aqueous solution of a base, such as sodium bicarbonate (NaHCO₃). rsc.org Thiophosgene is then added slowly to the biphasic mixture. The reaction proceeds at the interface of the two layers. The intermediate thiocarbamyl chloride is formed, which then eliminates hydrogen chloride to yield the final this compound. cbijournal.com

General Reaction Scheme:

Step 1: Formation of Dithiocarbamate (B8719985) Salt: In alternative methods not using the highly toxic thiophosgene, the primary amine (4-isopropylaniline) is reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. nih.gov

Step 2: Desulfurization: The dithiocarbamate salt is then treated with a desulfurylation agent to eliminate a sulfur-containing byproduct and form the isothiocyanate. nih.gov

Alternative, less hazardous thiocarbonyl transfer reagents include 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). rsc.org While effective, these reagents can sometimes lead to the formation of thiourea (B124793) byproducts, especially with less reactive amines. kiku.dk

Utilization as a Synthetic Precursor in Heterocyclic Compound Synthesis

This compound is a versatile electrophile, readily reacting with nucleophiles to serve as a key intermediate in the construction of nitrogen- and sulfur-containing heterocyclic compounds. Its isopropylphenyl moiety allows for the introduction of a lipophilic group, which can be crucial for modulating the pharmacological properties of the final compounds.

Derivatization to Thiadiazole Scaffolds and Analogues

The 1,3,4-thiadiazole (B1197879) ring is a significant scaffold in medicinal chemistry. The synthesis of substituted 1,3,4-thiadiazoles frequently employs an isothiocyanate precursor. A general and effective pathway involves a multi-step sequence starting from this compound.

First, the isothiocyanate is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄) to produce the corresponding thiosemicarbazide (B42300), N-(4-isopropylphenyl)hydrazine-1-carbothioamide. nih.gov This thiosemicarbazide intermediate is then cyclized. A common method for this cyclization involves reaction with carbon disulfide (CS₂) in an alkaline medium, which leads to the formation of a 5-substituted-amino-1,3,4-thiadiazole-2-thiol. nih.gov The resulting thiol can be further functionalized, for instance, by reacting it with electrophiles like 2-bromoacetophenone (B140003) derivatives to yield a diverse library of 1,3,4-thiadiazole analogues. nih.gov

| Step | Reactants | Product | Purpose |

| 1 | This compound, Hydrazine hydrate | N-(4-isopropylphenyl)hydrazine-1-carbothioamide | Formation of thiosemicarbazide intermediate |

| 2 | N-(4-isopropylphenyl)hydrazine-1-carbothioamide, Carbon disulfide, Base (e.g., NaOH) | 5-((4-isopropylphenyl)amino)-1,3,4-thiadiazole-2-thiol | Cyclization to form the thiadiazole ring |

| 3 | 5-((4-isopropylphenyl)amino)-1,3,4-thiadiazole-2-thiol, Alkylating agent (e.g., 2-bromoacetophenone) | S-alkylated 1,3,4-thiadiazole derivatives | Further derivatization of the scaffold |

Synthesis of Substituted 1,2,4-Triazole (B32235) Analogues

The 1,2,4-triazole moiety is another privileged heterocycle in drug discovery. This compound is instrumental in the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones. The synthetic strategy typically begins with the condensation of an acid hydrazide with this compound. nih.gov This reaction yields an acylthiosemicarbazide intermediate.

The subsequent and crucial step is the intramolecular cyclization of the acylthiosemicarbazide. This is generally achieved by heating the intermediate in a basic medium, such as an aqueous solution of sodium hydroxide. nih.gov The base facilitates the dehydration and ring closure, leading to the formation of the desired 4-(4-isopropylphenyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. This method is robust and allows for the introduction of a wide variety of substituents at the 5-position of the triazole ring, depending on the starting acid hydrazide. nih.gov

Preparation of Isatin-β-Thiosemicarbazone (IBT) Derivatives

Isatin-β-thiosemicarbazones (IBTs) are a class of compounds investigated for their biological activities. The synthesis of IBTs bearing a 4-isopropylphenyl group relies on the initial preparation of a specific thiosemicarbazide precursor. nih.govnih.gov

The synthesis starts with the reaction of this compound with a hydrazine source. To avoid the formation of dimeric byproducts, which can occur with hydrazine hydrate, a protected hydrazine such as tert-butyl carbazate (B1233558) is often used. nih.gov The resulting tert-Boc protected thiosemicarbazide is then deprotected using an acid, like HCl, to yield 4-(4-isopropylphenyl)thiosemicarbazide. nih.gov

The final step is the condensation reaction between this thiosemicarbazide and a substituted or unsubstituted isatin. The reaction is typically carried out in ethanol (B145695) with a catalytic amount of acid, leading to the precipitation of the final IBT product. nih.govnih.gov

| Starting Material 1 | Starting Material 2 | Key Intermediate | Final Product |

| This compound | tert-Butyl carbazate | tert-Boc protected 4-(4-isopropylphenyl)thiosemicarbazide | Isatin-β-(4-(4-isopropylphenyl)thiosemicarbazone) |

| Isatin | 4-(4-isopropylphenyl)thiosemicarbazide | - | Isatin-β-(4-(4-isopropylphenyl)thiosemicarbazone) |

Generation of Substituted Pyrimidine (B1678525) Compounds

The pyrimidine ring is a core structure in nucleic acids and numerous pharmaceuticals. Isothiocyanates, including this compound, can be used to construct substituted pyrimidine derivatives. For instance, in solid-phase synthesis, an amine-functionalized polymer-bound pyrimidine can be reacted with an isothiocyanate. nih.gov

In a typical solution-phase approach analogous to established methods, an amino-substituted pyrimidine could be reacted with this compound. This would form a thiourea linkage, creating a N-pyrimidinyl-N'-(4-isopropylphenyl)thiourea. Depending on the substitution pattern and reaction conditions, this intermediate could then undergo intramolecular cyclization, potentially through the involvement of other functional groups on the pyrimidine ring, to yield fused heterocyclic systems like pyrimido[4,5-d]pyrimidines. nih.gov The reaction of an aminopyrimidine with an isothiocyanate is a direct method to introduce the substituted thiourea moiety, which is a versatile precursor for further heterocyclic transformations. nih.gov

Optimization of Reaction Conditions and Yields in Derivatization Studies

The efficiency and outcome of chemical derivatizations are highly dependent on the reaction conditions. Optimizing parameters such as solvent, temperature, reaction time, and the nature of catalysts or reagents is crucial for maximizing the yield and purity of the desired product while minimizing side reactions.

In the context of derivatizing compounds with isothiocyanate groups, several general principles for optimization can be applied. For instance, in the derivatization of peptides with 4-sulfophenyl isothiocyanate (SPITC), a stable and inexpensive reagent, methods have been developed to reduce by-products and enhance sensitivity. nih.gov These methods often involve careful control of pH and the use of specific buffers to facilitate the reaction at the N-terminus of peptides. nih.gov Furthermore, post-derivatization workup procedures, such as extraction or chromatography, are critical for isolating the pure product. nih.gov

For the synthesis of imidazole-2-thiol derivatives, the reaction conditions for the cyclization step are particularly important. The choice of acid catalyst, its concentration, and the reaction temperature can significantly influence the rate of cyclization and the formation of potential byproducts. A study on the synthesis of benzenesulfonamide (B165840) derivatives of imidazole (B134444) involved multi-step chemical reactions where optimization of each step would have been critical to achieving the desired products in good yields. nih.gov

The table below outlines key parameters that are typically optimized in derivatization studies of isothiocyanates, drawing parallels from related methodologies.

| Parameter | Typical Conditions/Variations | Expected Outcome on Yield/Purity |

| Solvent | Aprotic (e.g., THF, DMF, Acetonitrile) vs. Protic (e.g., Ethanol, Acetic Acid) | Affects solubility of reactants and can participate in the reaction. Aprotic solvents are often preferred to avoid side reactions with the isothiocyanate group. |

| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rates but may also lead to decomposition or side product formation. Optimal temperature balances rate and selectivity. |

| Catalyst | Acid (e.g., HCl, Acetic Acid) or Base (e.g., Triethylamine) | The choice and concentration of the catalyst can be critical for cyclization steps, influencing both the reaction rate and the final product structure. |

| Reaction Time | Minutes to several hours | Monitored by techniques like TLC or HPLC to determine the point of maximum product formation and minimize degradation. |

| Reactant Stoichiometry | Equimolar amounts or use of an excess of one reactant | Using an excess of a less expensive or more volatile reactant can drive the reaction to completion. |

Investigational Biological Activities and Molecular Mechanisms

Antimicrobial and Antibacterial Efficacy Studies

Isothiocyanates, in general, are recognized for their antimicrobial properties against a variety of pathogens. nih.gov Research into the specific efficacy of 4-isopropylphenyl isothiocyanate is ongoing, with studies exploring its activity against various bacterial strains and the structural features that govern its antimicrobial action.

Activity against Resistant Bacterial Strains

The emergence of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), presents a significant challenge in healthcare. In this context, isothiocyanates have been evaluated for their potential to combat these resilient strains. mdpi.comresearchgate.net Studies on various isothiocyanates have demonstrated their effectiveness against MRSA. For instance, benzyl (B1604629) isothiocyanate has shown notable bactericidal activity against MRSA isolates. mdpi.comresearchgate.net While specific data on this compound's activity against resistant strains is still emerging, the broader class of isothiocyanates shows promise in this area.

Structure-Mechanism Correlations in Antimicrobial Action

The antimicrobial activity of isothiocyanates is closely linked to their chemical structure. mdpi.com The electrophilic nature of the isothiocyanate group allows it to interact with various cellular components of bacteria. nih.govresearchgate.net The mechanism of action for some isothiocyanates, like allyl isothiocyanate, involves damaging the bacterial cell membrane, leading to the leakage of cellular contents and ultimately cell death. nih.gov The structure of the side chain attached to the isothiocyanate group also plays a crucial role. For example, aromatic isothiocyanates and those with longer carbon chains can exhibit different levels of effectiveness against bacteria. researchgate.net Phenyl isothiocyanate, a related compound, has been shown to alter the surface properties of bacteria like Escherichia coli and Staphylococcus aureus, disrupting membrane function and leading to cell death. nih.govresearchgate.net

Antineoplastic Potential and Cellular Pathway Modulation

Isothiocyanates have been extensively studied for their potential to prevent and treat cancer. nih.govnih.gov Their mechanisms of action are multifaceted, involving the inhibition of cancer cell growth and the induction of cell death through various signaling pathways. nih.govfrontiersin.orgresearchgate.net

Inhibition of Cancer Cell Proliferation and Viability

A hallmark of cancer is uncontrolled cell proliferation. mdpi.com Isothiocyanates have been shown to inhibit the growth of various cancer cell lines. nih.govnih.govresearchgate.net For instance, compounds like phenethyl isothiocyanate (PEITC) and benzyl isothiocyanate (BITC) can rapidly inhibit the growth of cancer cells, including those that are resistant to conventional drugs. nih.govresearchgate.net They achieve this by interfering with multiple cellular targets involved in proliferation. nih.gov While direct studies on this compound are part of ongoing research, the established anti-proliferative effects of structurally similar isothiocyanates provide a strong basis for its investigation in this area.

Induction of Programmed Cell Death (Apoptosis) Pathways

Apoptosis is a natural process of programmed cell death that is often dysregulated in cancer cells. nih.gov Many isothiocyanates have demonstrated the ability to induce apoptosis in cancer cells, making it a key mechanism of their anticancer activity. nih.govnih.govresearchgate.net This process is often mediated by the activation of caspases, a family of proteases that execute apoptosis. nih.govresearchgate.net For example, phenethyl isothiocyanate and other related compounds can induce apoptosis in HeLa cells by activating caspase-3. nih.govresearchgate.net This activation leads to a cascade of events, including the cleavage of poly(ADP-ribose) polymerase (PARP) and DNA fragmentation, ultimately resulting in cell death. nih.gov Studies have shown that PEITC can induce apoptosis in cervical cancer cells by generating reactive oxygen species (ROS) and activating caspase-3. frontiersin.orgnih.govresearchgate.net

Table 1: Investigational Antimicrobial and Antineoplastic Activities of Isothiocyanates

| Compound/Class | Activity | Mechanism of Action | References |

| Isothiocyanates | Antimicrobial | Disruption of bacterial cell membrane, alteration of cell surface properties | nih.gov, nih.gov, researchgate.net, nih.gov |

| Benzyl isothiocyanate | Activity against MRSA | Bactericidal | mdpi.com, researchgate.net |

| Isothiocyanates | Antineoplastic | Inhibition of cell proliferation, induction of apoptosis | nih.gov, nih.gov, researchgate.net, mdpi.com, frontiersin.org, researchgate.net |

| Phenethyl isothiocyanate | Induction of Apoptosis | Activation of caspase-3, generation of reactive oxygen species | nih.gov, researchgate.net, frontiersin.org, nih.gov, researchgate.net |

Immunomodulatory and Anti-inflammatory Research

Beyond their antimicrobial and anticancer properties, isothiocyanates are also being investigated for their effects on the immune system and inflammation. nih.gov Chronic inflammation is a known driver of many diseases, including cancer. nih.gov Some isothiocyanates, such as sulforaphane (B1684495), have been shown to possess anti-inflammatory properties. nih.govresearchgate.net These compounds can modulate various signaling pathways involved in inflammation, such as the NF-κB pathway. mdpi.com The immunomodulatory effects of isothiocyanates can also contribute to their anticancer activity by enhancing the immune system's ability to recognize and eliminate cancer cells. nih.gov Research in this area aims to understand how compounds like this compound might influence immune responses and inflammatory processes.

Antioxidant Properties and Oxidative Stress Mitigation

The capacity of this compound and related compounds to counteract oxidative stress is an area of active research. Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous disease states. Isothiocyanates, including the subject compound, are being explored for their potential to mitigate this damage. nih.govmdpi.com

Electron-Withdrawing Effects and Radical Scavenging Capabilities

The chemical structure of aryl isothiocyanates influences their antioxidant activity. The isothiocyanate group (-N=C=S) itself possesses electron-withdrawing properties. chemrxiv.org Studies on various phenyl isothiocyanates have explored their ability to scavenge free radicals, a key aspect of antioxidant behavior. nih.gov

Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the hydroxyl radical (HO•) scavenging activity of isothiocyanates, including 4-methylphenyl isothiocyanate, a structurally similar compound. These studies consider mechanisms such as formal hydrogen transfer (FHT), radical adduct formation (RAF), and single electron transfer (SET). The results suggest that isothiocyanates can exhibit high HO•-scavenging activity. chemrxiv.orgchemrxiv.org The electron-withdrawing nature of the isothiocyanate group, and in the case of this compound, the additional influence of the isopropyl group on the phenyl ring, are crucial factors in these potential antioxidant mechanisms. chemrxiv.org

Research on a range of aryl isothiocyanates has shown that the presence of electron-donating groups on the phenyl ring can decrease the free radical scavenging ability when compared to unsubstituted phenyl isothiocyanate. nih.gov This suggests that the electronic properties of the substituents on the aromatic ring are a critical determinant of the radical scavenging potential of these compounds.

Enzyme Modulation and Inhibition Profiles

This compound and its derivatives have been investigated for their ability to interact with and modulate the activity of various enzymes. This interaction can lead to the inhibition of specific biological pathways.

Inhibition of 5-Lipoxygenase and Leukotriene Biosynthesis

The 5-lipoxygenase (5-LOX) pathway is responsible for the synthesis of leukotrienes, which are potent inflammatory mediators. mdpi.comnih.gov Inhibition of this pathway is a therapeutic strategy for inflammatory diseases. mdpi.com Isothiocyanates have been explored as potential inhibitors of enzymes within this pathway. mdpi.com

The process of leukotriene biosynthesis involves the conversion of arachidonic acid by 5-LOX into leukotriene A4 (LTA4), which is then further metabolized. mdpi.com Inhibitors of 5-LOX can block the production of these pro-inflammatory molecules. nih.govresearchgate.net While direct studies on this compound's effect on 5-LOX are not extensively detailed in the provided context, the broader class of isothiocyanates has shown activity in this area. mdpi.com

Carbonic Anhydrase Inhibition by Derived Compounds

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, including pH regulation and fluid secretion. nih.gov Inhibition of specific CA isozymes is a therapeutic approach for conditions like glaucoma. nih.gov

While direct inhibition of carbonic anhydrase by this compound is not specified, research has focused on the synthesis of CA inhibitors derived from related structures. For instance, N-hydroxysulfonamides, which can be synthesized from compounds including tosyl isocyanate, have been shown to be effective inhibitors of human carbonic anhydrase isozymes I and II (hCA I, hCA II) and bovine carbonic anhydrase IV (bCA IV). nih.gov The general principle involves designing molecules that can interact with the active site of the enzyme, and the structural motifs of isocyanate derivatives are being explored for this purpose. capes.gov.brcapes.gov.br

Interaction with P-glycoprotein (MDR1/ABCB1) Transport Activity

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a transport protein that plays a crucial role in the efflux of various substances from cells. nih.gov It is a key factor in the development of multidrug resistance (MDR) in cancer cells by pumping chemotherapeutic drugs out of the cell, thereby reducing their efficacy. nih.govresearchgate.net

Certain dietary isothiocyanates have been found to inhibit the transport activity of P-gp. nih.gov This inhibition can increase the intracellular concentration of P-gp substrates, such as certain anticancer drugs. The interaction of isothiocyanates with P-gp suggests a potential strategy to overcome multidrug resistance in cancer therapy. nih.govresearchgate.net Studies have shown that various organic isothiocyanates can affect the P-gp-mediated transport of drugs like daunomycin and vinblastine. nih.gov The ability of polyphenols to inhibit P-gp has also been demonstrated, with some compounds showing additive or synergistic effects when combined with other inhibitors. mdpi.com

Acetylcholinesterase Inhibitory Potential

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov

Research has shown that phenyl isothiocyanate and its derivatives possess acetylcholinesterase inhibitory activity. nih.govresearchgate.net In a study of eleven different isothiocyanates, those with a phenyl group showed the most promising results. nih.govresearchgate.net For example, 2-methoxyphenyl isothiocyanate was found to be a potent inhibitor of AChE. nih.govresearchgate.net The study also noted that the inhibitory activity of 4-methylphenyl isothiocyanate on AChE was comparable to other active derivatives. researchgate.net This suggests that the structural features of the phenyl ring and its substituents are important for the interaction with the enzyme.

Neurobiological and Neurological Disorder Investigations

The corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, is a key regulator of the body's physiological and behavioral responses to stress. researchgate.net Over-activation of this system is implicated in numerous conditions, including anxiety, depression, and irritable bowel syndrome, making the CRF1 receptor an attractive therapeutic target. researchgate.net

In the development of novel, non-peptide CRF1 receptor antagonists, derivatives of this compound have been utilized. Specifically, studies have employed 2-bromo-4-isopropylphenyl isothiocyanate as a starting material. researchgate.net Research has indicated that this particular substitution pattern on the phenyl isothiocyanate ring is important for achieving optimal binding and antagonist activity at the CRF1 receptor. researchgate.net The isothiocyanate is used to construct more complex thiazolo[4,5-d]pyrimidine-based molecules. researchgate.net Selected compounds from these synthetic efforts have demonstrated potent binding affinity for the CRF1 receptor, with some showing inhibitory capacities only a few times less than the well-established standard CRF antagonist, antalarmin. researchgate.net

Table 1: CRF1 Receptor Binding Affinity of Investigational Antagonists

| Compound | Description | Relative Binding Affinity Compared to Antalarmin | Source |

|---|---|---|---|

| Compound 6 | Thiazolo[4,5-d]pyrimidine derivative | 4 times less potent | researchgate.net |

| Compound 43 | Thiazolo[4,5-d]pyrimidine derivative | 2 times less potent | researchgate.net |

| Antalarmin | Standard CRF1 Antagonist | Reference Compound | researchgate.net |

The aggregation of the protein alpha-synuclein (B15492655) (α-syn) and the subsequent cytotoxicity are central to the pathology of neurodegenerative diseases known as synucleinopathies, which include Parkinson's disease. A primary therapeutic strategy in this area involves identifying small molecules that can inhibit this aggregation process and protect neuronal cells.

While this compound itself has not been identified in the reviewed literature for this specific activity, other natural and synthetic compounds have been investigated. For instance, studies have shown that compounds such as salvianolic acid B and dihydromyricetin (B1665482) can significantly inhibit the formation of α-syn fibrils. These compounds were also found to reduce the amount of insoluble, phosphorylated α-syn in cellular models and protect against α-syn-induced toxicity. Dihydromyricetin was noted for its additional ability to disaggregate fibrils that had already formed. This research underscores the potential of small molecules to interfere with the key pathological processes of neurodegenerative diseases.

The transient receptor potential vanilloid subtype 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a crucial protein in the signaling pathway for pain, particularly neuropathic pain. google.com It is activated by various stimuli, including heat, protons (low pH), and chemical compounds like capsaicin. Consequently, blocking or antagonizing this receptor is a significant area of interest for the development of new analgesics. google.com

In this context, this compound has been identified as a chemical intermediate for producing novel drugs targeting the TRPV1 receptor. google.com A patent for substituted spiro compounds describes their suitability for treating pain and their high affinity for the TRPV1 receptor. google.com The patent documentation lists this compound among the isothiocyanate reagents used to synthesize these complex spiro structures. google.com This indicates a direct application of this isothiocyanate as a building block in the creation of potential new medicines for pain and other conditions modulated by TRPV1, such as migraine, cough, and urinary incontinence. google.com

Protein-Protein Interaction (PPI) Modulation

The interaction between the proteins Annexin A2 and S100A10 forms a complex known as the AIIt heterotetramer. This complex is involved in various cellular processes, and its dysregulation is implicated in cancer progression and viral infection. Therefore, small molecules that can block this protein-protein interaction (PPI) are of significant therapeutic interest.

Derivatives of this compound have been instrumental in the development of such inhibitors. In one approach, this compound was used as a reagent to synthesize a class of compounds based on a 1,2,4-triazole (B32235) scaffold. nih.gov Specifically, the compound 4-(4-Isopropylphenyl)-5-o-tolyloxymethyl-4H- researchgate.netnih.govtriazole-3-thiol was created and found to be an inhibitor of the Annexin A2-S100A10 interaction. nih.gov

In a separate line of research using a structure-based design, a different class of inhibitors based on a 1H-pyrrol-2(5H)-one core was identified. The starting point for optimizing this series was a compound containing a 4-isopropylphenyl group, which was found to be a critical moiety for activity. nih.gov This 4-isopropylphenyl group occupies a key hydrophobic pocket in the S100A10 protein, demonstrating its importance for the inhibitory function of the molecule. nih.gov These findings highlight two distinct chemical scaffolds derived from or containing the 4-isopropylphenyl moiety that successfully target and disrupt the Annexin A2-S100A10 complex. nih.gov

Table 2: Investigational Inhibitors of the Annexin A2-S100A10 Complex

| Compound Class | Specific Compound Example | Role of 4-Isopropylphenyl Moiety | Source |

|---|---|---|---|

| 1,2,4-Triazoles | 4-(4-Isopropylphenyl)-5-o-tolyloxymethyl-4H- researchgate.netnih.govtriazole-3-thiol | Core structural component derived from this compound | nih.gov |

| 1H-pyrrol-2(5H)-ones | 3-hydroxy-1-(2-hydroxypropyl)-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one | Occupies a key hydrophobic binding pocket (H1 site) on the S100A10 protein | nih.gov |

Gene Expression and Cellular Stress Response Induction

Isothiocyanates are known to elicit a cellular stress response, a complex network of pathways that cells activate to cope with various harmful conditions. This response involves the regulation of a multitude of genes, including those that encode for protective proteins like heat shock proteins.

Heat Shock Protein Expression Induction

Heat shock proteins (HSPs) are a family of proteins that are produced by cells in response to exposure to stressful conditions. They act as molecular chaperones, assisting in the proper folding of other proteins, preventing the formation of protein aggregates, and targeting damaged proteins for degradation. The induction of HSPs is a critical component of the cellular stress response, enhancing cell survival under adverse conditions.

While direct experimental evidence for the induction of heat shock protein expression by this compound is not currently available in published scientific literature, studies on other isothiocyanates provide compelling indirect evidence that this class of compounds can modulate HSP expression.

One notable example is phenethyl isothiocyanate (PEITC), a well-studied isothiocyanate found in cruciferous vegetables. Research has demonstrated that PEITC treatment can lead to the upregulation of specific heat shock proteins. For instance, in one study, exposure of cells to PEITC resulted in an increased expression of Heat Shock Protein 27 (Hsp27).

Another related compound, allyl isothiocyanate (AITC), has been shown to influence the activity of Heat Shock Protein 90 (Hsp90). Hsp90 is a crucial chaperone protein involved in the stability and function of numerous signaling proteins that are often implicated in cancer. Studies have indicated that AITC can enhance the effects of Hsp90 inhibitors, suggesting an interaction with this key cellular stress protein.

The table below summarizes findings on the induction of heat shock protein expression by isothiocyanates related to this compound. It is important to reiterate that these data are for analogous compounds and are presented here to suggest potential activities of this compound, which require direct experimental verification.

| Compound | Heat Shock Protein Affected | Observed Effect |

| Phenethyl isothiocyanate (PEITC) | Heat Shock Protein 27 (Hsp27) | Induction of expression |

| Allyl isothiocyanate (AITC) | Heat Shock Protein 90 (Hsp90) | Augmentation of inhibition |

The mechanism by which isothiocyanates may induce heat shock protein expression is likely linked to their ability to cause cellular stress, such as the generation of reactive oxygen species (ROS) or the modification of cellular proteins. This stress can activate transcription factors, such as Heat Shock Factor 1 (HSF1), which is the master regulator of the heat shock response. Upon activation, HSF1 translocates to the nucleus and binds to specific DNA sequences in the promoter regions of HSP genes, initiating their transcription and leading to an increase in HSP levels.

Given the structural similarities and shared chemical properties among isothiocyanates, it is plausible that this compound could also trigger cellular stress pathways leading to the induction of heat shock proteins. However, without direct experimental data, this remains a hypothesis. Future research is needed to specifically investigate the effects of this compound on the expression of Hsp27, Hsp70, Hsp90, and other key players in the cellular stress response to validate this potential mechanism of action.

Preclinical and in Vitro Research Methodologies

Cell Line-Based Assays for Cytotoxicity and Antiproliferative Effects

Cell line-based assays are fundamental in the initial screening and mechanistic study of potential anticancer compounds. These assays measure the ability of a substance to inhibit cell growth (antiproliferative effects) or to kill cells (cytotoxicity).

Isothiocyanates, a class of compounds to which 4-isopropylphenyl isothiocyanate belongs, have demonstrated significant antiproliferative and cytotoxic effects across various cancer cell lines. For instance, the cytotoxicity of several isothiocyanates has been evaluated against the HepG2 human liver cancer cell line. researchgate.netnih.gov The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter determined from these assays. For example, in non-small cell lung cancer A549 cells, the IC50 values for allyl isothiocyanate (AITC) and sulforaphane (B1684495) (SFN) after a 72-hour treatment were found to be 12.64 ± 1.19 µM and 10.29 ± 0.66 µM, respectively. nih.gov This indicates that SFN has a slightly higher efficacy in inhibiting A549 cell growth compared to AITC. nih.gov

The mechanisms underlying these effects often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.netmdpi.comresearchgate.net Apoptosis can be detected and quantified using techniques such as flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining. nih.govmdpi.com Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis. mdpi.com Studies have shown that treatment with certain isothiocyanates leads to an increase in both early and late apoptotic cell populations. researchgate.net

Furthermore, the effect on the cell cycle can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Some isothiocyanates have been shown to cause cell cycle arrest at the G2/M phase, preventing the cells from entering mitosis and thus inhibiting proliferation. researchgate.netnih.gov For example, a combination of AITC and SFN was observed to significantly increase G2/M phase arrest in A549 cells. nih.gov

| Assay Type | Purpose | Common Techniques | Key Findings for Isothiocyanates |

| Cytotoxicity/Antiproliferation | To measure the ability of a compound to kill cancer cells or inhibit their growth. | MTT assay, XTT assay nih.gov | Isothiocyanates exhibit dose-dependent inhibition of cancer cell viability. nih.gov |

| Apoptosis Detection | To determine if a compound induces programmed cell death. | Flow cytometry with Annexin V/PI staining nih.govmdpi.com | Isothiocyanates induce both early and late apoptosis in various cancer cell lines. researchgate.net |

| Cell Cycle Analysis | To identify the phase of the cell cycle at which a compound exerts its effect. | Flow cytometry with DNA staining | Certain isothiocyanates cause cell cycle arrest at the G2/M phase. researchgate.netnih.gov |

Enzymatic Assays for Target Identification and Inhibition Kinetics

Enzymatic assays are crucial for identifying the specific molecular targets of a compound and for characterizing the kinetics of this interaction. These assays measure the activity of a specific enzyme in the presence and absence of the test compound.

Isothiocyanates are known to interact with and modulate the activity of various enzymes. One of the key mechanisms of action for some isothiocyanates, like sulforaphane, is the activation of phase II detoxification enzymes. mdpi.com These enzymes play a critical role in protecting cells from carcinogenic and toxic substances.

The enzymatic hydrolysis of glucosinolates by the enzyme myrosinase is the natural process that produces isothiocyanates. mdpi.com The kinetics of this reaction can be influenced by various factors, including pH and the presence of certain protein factors. mdpi.com Understanding these enzymatic processes is vital for predicting the bioavailability and bioactivity of isothiocyanates derived from dietary sources.

Receptor Binding Assays for Ligand-Target Interactions (e.g., CRF1 receptor)

Receptor binding assays are used to determine if a compound binds to a specific receptor and to quantify the affinity of this binding. These assays typically involve incubating a source of the receptor with a radiolabeled or fluorescently tagged ligand and then measuring the displacement of the labeled ligand by the test compound.

Protein-Protein Interaction Assays (e.g., FRET-based competitive binding)

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often implicated in disease. Assays that can monitor and quantify these interactions are therefore valuable tools in drug discovery.

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying PPIs. nih.gov In a FRET-based competitive binding assay, two proteins of interest are tagged with fluorescent proteins that form a FRET pair (a donor and an acceptor). nih.gov When the two proteins interact, the donor and acceptor fluorophores are brought into close proximity, resulting in FRET. A test compound that disrupts this interaction will cause a decrease in the FRET signal. This method allows for the quantitative analysis of how a compound affects the binding of two proteins. nih.gov These assays are highly sensitive, suitable for high-throughput screening, and can provide valuable information on the competitive nature of biochemical pathways. nih.gov

Animal Model Investigations of Biological Outcomes (e.g., Leukotriene Production, Anxiety, Neurodegeneration, Cognitive Deficits)

Animal models are indispensable for studying the complex biological effects of a compound in a living organism. These models allow researchers to investigate the integrated physiological and behavioral responses to a substance.

Leukotriene Production: Animal models are used to study the role of leukotrienes in inflammatory conditions like asthma. nih.gov Leukotriene E4, for instance, is a stable and potent mediator of asthmatic responses. nih.gov The effect of compounds on leukotriene production and its subsequent physiological consequences can be assessed in these models.

Anxiety: A variety of animal models have been developed to screen for anxiolytic (anxiety-reducing) activity. nih.gov These models, such as the elevated plus maze and the light-dark box, are based on the natural conflict between the drive to explore a new environment and the aversion to open, exposed areas. nih.govmdpi.com Anxiolytic compounds typically increase the time spent in the open, more "anxiogenic" areas.

Neurodegeneration: Animal models of neurodegenerative diseases like Parkinson's and Alzheimer's are crucial for understanding disease mechanisms and for testing potential therapeutic agents. nih.govnih.govbohrium.com These models can be generated through genetic manipulation or by administering neurotoxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonian features. nih.govmdpi.com The effectiveness of a test compound is often evaluated by its ability to mitigate neuronal loss, reduce protein aggregation (e.g., α-synuclein), and improve motor and cognitive deficits. nih.govmdpi.com

Cognitive Deficits: Cognitive function, particularly learning and memory, can be assessed in animal models using tasks like the Morris water maze. mdpi.comkosfaj.org Cognitive deficits can be induced by various means, including the administration of drugs like scopolamine (B1681570) or by using models of neurodegenerative diseases. kosfaj.org The ability of a compound to prevent or reverse these induced cognitive impairments is a key measure of its potential nootropic or neuroprotective effects.

Advanced Research Applications in Chemical Biology and Medicinal Chemistry

Development of Chemical Probes for Biological Systems Elucidation

Chemical probes are essential tools in chemical biology for understanding complex biological systems. The isothiocyanate functional group is a reactive electrophile that can form covalent bonds with nucleophilic residues on proteins, such as cysteine and lysine. mdpi.com This reactivity makes ITCs suitable candidates for the development of chemical probes to identify and study the function of specific proteins.

While specific studies on 4-Isopropylphenyl isothiocyanate as a chemical probe are not yet widely available, the general principles of ITC chemistry suggest its potential in this area. A chemical probe based on this molecule could be synthesized with a reporter tag, such as a fluorophore or a biotin moiety. This would allow for the visualization and isolation of protein targets that interact with the this compound scaffold. Such probes could be instrumental in:

Target Identification and Validation: Identifying the specific cellular proteins that this compound binds to, which is the first step in understanding its mechanism of action.

Enzyme Inhibition Studies: Investigating the inhibition of specific enzymes, as many ITCs are known to be enzyme inhibitors. chemrxiv.org

Cellular Imaging: Visualizing the subcellular localization of the compound and its protein targets.

The development of such probes would be a significant step forward in elucidating the specific biological activities of this compound.

Lead Compound Identification and Optimization in Drug Discovery Programs

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The diverse biological activities of isothiocyanates make them attractive as potential lead compounds. researchgate.netscilit.commdpi.com

Although this compound has not been extensively profiled as a lead compound in publicly available research, its structure presents several opportunities for optimization. Structure-activity relationship (SAR) studies on other ITCs have shown that modifications to the side chain can significantly impact biological activity. nih.gov For this compound, medicinal chemists could explore modifications to the isopropyl group and the phenyl ring to enhance its therapeutic properties.

Table 1: Potential Modifications for Lead Optimization of this compound

| Modification Site | Potential Changes | Desired Outcome |

| Isopropyl Group | Replacement with other alkyl groups, cycloalkyl groups, or functional groups | Improved potency, altered lipophilicity, enhanced target specificity |

| Phenyl Ring | Introduction of substituents (e.g., halogens, hydroxyl, methoxy groups) | Modified electronic properties, improved binding affinity, altered metabolic stability |

| Isothiocyanate Group | Conversion to other reactive groups (e.g., isocyanates, vinyl sulfones) | Altered reactivity, different target engagement |

Systematic exploration of these modifications could lead to the identification of novel drug candidates with improved efficacy and safety profiles for various diseases.

Strategies for Overcoming Drug Resistance Mechanisms, e.g., P-glycoprotein Modulation

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which efflux drugs out of cancer cells. nih.gov Several studies have demonstrated that certain isothiocyanates can inhibit the function of P-gp and other MDR-associated proteins. nih.govnih.govoup.comresearchgate.net These ITCs can increase the intracellular concentration of chemotherapeutic drugs, thereby resensitizing resistant cancer cells. nih.govresearchgate.net

While there is no direct evidence from the conducted searches of this compound specifically modulating P-glycoprotein, its potential to do so can be inferred from the activity of other ITCs. Research in this area would involve:

In Vitro Efflux Assays: Testing the ability of this compound to inhibit the transport of known P-gp substrates in cancer cell lines that overexpress P-gp.

Combination Therapy Studies: Evaluating the synergistic effects of this compound with conventional chemotherapy drugs in resistant cancer models.

Mechanism of Inhibition Studies: Investigating whether the compound acts as a competitive or non-competitive inhibitor of P-gp.

The potential of this compound as an MDR modulator warrants further investigation as a strategy to enhance the efficacy of existing anticancer drugs.

Table 2: Investigated Isothiocyanates for P-glycoprotein Modulation

| Isothiocyanate | Cell Line Studied | Effect on P-gp Substrate Accumulation | Reference |

| Benzyl (B1604629) isothiocyanate (BITC) | MCF-7/ADR | Increased | nih.gov |

| Phenethyl isothiocyanate (PEITC) | MCF-7/ADR | Increased | nih.gov |

| alpha-Naphthyl isothiocyanate (1-NITC) | MCF-7/ADR | Increased | nih.gov |

| Sulforaphane (B1684495) | HL60/VCR | Less sensitive than parent line | iiarjournals.org |

Exploration in Therapeutic Areas Beyond Direct Pharmacological Action (e.g., for autism spectrum disorders)

Recent research has begun to explore the therapeutic potential of isothiocyanates in neurological disorders, moving beyond their traditional role as anticancer agents. For instance, sulforaphane has been studied for its potential benefits in individuals with autism spectrum disorder (ASD), possibly through its effects on oxidative stress and neuroinflammation. frontiersin.org Isothiocyanates are known to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses, which may be beneficial in conditions with underlying oxidative stress. frontiersin.orgresearchgate.netnih.gov

There is currently no research directly linking this compound to autism spectrum disorders. However, based on the neuroprotective effects observed with other ITCs, it is plausible that this compound could also exhibit beneficial activities in neurological conditions. mdpi.comresearchgate.netnih.gov Future research could explore:

Neuroprotective Effects: Investigating the ability of this compound to protect neuronal cells from oxidative stress and inflammation in vitro.

Nrf2 Activation: Determining if the compound can activate the Nrf2 pathway in brain cells.

Animal Models of Neurological Disorders: Evaluating the in vivo efficacy of this compound in animal models of neurological conditions characterized by oxidative stress and neuroinflammation.

Exploring these non-traditional therapeutic areas could uncover novel applications for this compound and other synthetic ITCs.

常见问题

Q. Notes for Methodological Rigor

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the isothiocyanate group.

- Derivatization : Validate recovery rates using spiked matrices and isotope dilution.

- Safety : Regularly audit PPE efficacy and storage conditions to prevent exothermic decomposition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。